(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid
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Overview
Description
The compound (1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid is a complex organic molecule with a unique hexacyclic structure. This compound is characterized by multiple hydroxyl groups, an acetyloxy group, and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core hexacyclic structure: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other cycloaddition processes.
Functional group modifications: Introduction of hydroxyl, acetyloxy, and carboxylic acid groups through selective oxidation, esterification, and carboxylation reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a useful probe for investigating biochemical processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural complexity and functional diversity may allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Properties
CAS No. |
309757-85-5 |
---|---|
Molecular Formula |
C26H34O9 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid |
InChI |
InChI=1S/C26H34O9/c1-9-21(28)18-14(22(9)33-11(3)27)7-13(23(29)30)12-8-15-19(17(12)18)20-24(31)34-16-5-6-25(15,4)35-26(20,32)10(16)2/h7,9-10,12,14-22,28,32H,5-6,8H2,1-4H3,(H,29,30)/t9-,10-,12-,14+,15-,16-,17+,18+,19-,20+,21-,22+,25+,26+/m1/s1 |
InChI Key |
OTGHTIDLDTWPFJ-ITGVXXMXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]2[C@@H]([C@H]1OC(=O)C)C=C([C@@H]3[C@@H]2[C@H]4[C@@H](C3)[C@@]5(CC[C@@H]6[C@H]([C@@]([C@@H]4C(=O)O6)(O5)O)C)C)C(=O)O)O |
Canonical SMILES |
CC1C(C2C(C1OC(=O)C)C=C(C3C2C4C(C3)C5(CCC6C(C(C4C(=O)O6)(O5)O)C)C)C(=O)O)O |
Origin of Product |
United States |
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